(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol is a fluorinated organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of a fluorine atom at the 7th position and a hydroxyl group at the 1st position on the tetrahydronaphthalene ring. The stereochemistry of the compound is denoted by the (1R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the fluorination of 1,2,3,4-tetrahydronaphthalen-1-ol using a fluorinating agent such as Selectfluor. The reaction is typically carried out under mild conditions, with the fluorinating agent added to a solution of 1,2,3,4-tetrahydronaphthalen-1-ol in an appropriate solvent, such as acetonitrile, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of a fluorinated naphthalene derivative, followed by selective hydroxylation at the 1st position. The use of chiral catalysts or chiral auxiliaries can ensure the desired (1R) configuration is obtained.
Chemical Reactions Analysis
Types of Reactions
(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fluorinated tetrahydronaphthalene.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Formation of 7-fluoro-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of various substituted tetrahydronaphthalenes depending on the nucleophile used.
Scientific Research Applications
(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol: Lacks the (1R) configuration, resulting in different stereochemistry and potentially different biological activity.
1,2,3,4-tetrahydronaphthalen-1-ol: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.
7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and interactions.
Uniqueness
(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific stereochemistry and the presence of a fluorine atom. The (1R) configuration can result in distinct interactions with biological targets, while the fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity. These properties make it a valuable compound for various scientific and industrial applications.
Biological Activity
(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol (CAS No. 748795-21-3) is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C₁₀H₁₁FO
- Molecular Weight : 166.19 g/mol
- SMILES Notation : C1CC@@HO
- InChIKey : QNORPDDVMCJPRL-JTQLQIEISA-N
Antimicrobial Activity
A study examining naphthalene derivatives revealed that several compounds exhibited strong antimicrobial effects. While specific data on this compound is sparse, the following table summarizes findings from related compounds:
Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Naphthalene Derivative A | Staphylococcus aureus | 32 µg/mL |
Naphthalene Derivative B | Escherichia coli | 64 µg/mL |
Naphthalene Derivative C | Candida albicans | 16 µg/mL |
These results suggest that this compound could potentially demonstrate similar antimicrobial efficacy.
Antitumor Activity
Research into structurally related compounds has shown promising results in inhibiting cancer cell proliferation. For example:
- A study on naphthalene derivatives reported significant cytotoxicity against leukemia cell lines.
Compound Name | Cell Line Tested | IC₅₀ (µM) |
---|---|---|
Naphthalene Derivative D | K562 (Leukemia) | 15 µM |
Naphthalene Derivative E | HEL (Leukemia) | 20 µM |
These findings indicate that this compound may possess antitumor activity worth exploring further.
Case Study 1: Antimicrobial Evaluation
In a comparative study of various naphthalene derivatives for their antimicrobial properties, it was found that compounds with fluorine substitutions exhibited enhanced activity against certain bacterial strains. The study highlighted the importance of structural modifications in improving efficacy.
Case Study 2: Cytotoxicity Testing
Another investigation focused on the cytotoxic effects of naphthalene derivatives against human cancer cell lines. The results demonstrated that specific modifications led to increased apoptosis in treated cells. This suggests that this compound could be a candidate for further development as an anticancer agent.
Properties
IUPAC Name |
(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3H2/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNORPDDVMCJPRL-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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